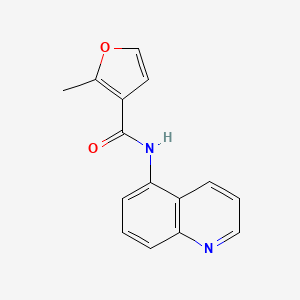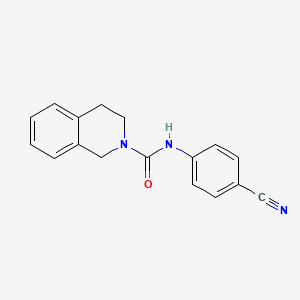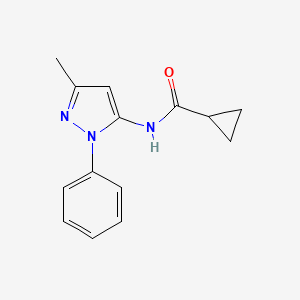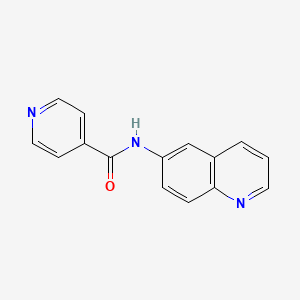
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Wirkmechanismus
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been shown to inhibit B-cell proliferation and induce apoptosis in preclinical models of B-cell malignancies. Additionally, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been found to modulate the tumor microenvironment by reducing the production of cytokines and chemokines that promote tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in lab experiments is its specificity for the BTK pathway, which allows for the targeted inhibition of B-cell proliferation and survival. However, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may not be effective in all B-cell malignancies, and its efficacy may be dependent on the genetic profile of the tumor.
Zukünftige Richtungen
There are several potential future directions for the development of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide as a therapeutic agent for B-cell malignancies. These include:
- Combination therapy: 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may be used in combination with other anti-cancer agents to enhance its efficacy and reduce the likelihood of drug resistance.
- Biomarker identification: Biomarkers may be identified that predict which patients are most likely to respond to 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide treatment.
- Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in patients with B-cell malignancies. Further studies are needed to determine the optimal dosing and treatment schedule for 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide.
Synthesemethoden
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methylfuran-3-carboxylic acid with quinoline-5-amine, followed by the addition of various reagents to form the final product. The synthesis of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has shown potent anti-tumor activity and has been found to synergize with other anti-cancer agents.
Eigenschaften
IUPAC Name |
2-methyl-N-quinolin-5-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-11(7-9-19-10)15(18)17-14-6-2-5-13-12(14)4-3-8-16-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZZLVYINLRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)

